molecular formula C19H15ClN2O3S2 B405224 2-chloro-N-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

2-chloro-N-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B405224
M. Wt: 418.9g/mol
InChI Key: UUOMTVQIDZJSBO-WJDWOHSUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetyl chloride to yield the thiazolidinone ring. Finally, the product is reacted with 2-chlorobenzoyl chloride to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of carbonic anhydrase, which is involved in various physiological processes . Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-N-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide apart from similar compounds is its unique ethoxy group, which can influence its pharmacokinetic properties and biological activity. This modification can enhance its solubility, stability, and ability to interact with specific biological targets .

Properties

Molecular Formula

C19H15ClN2O3S2

Molecular Weight

418.9g/mol

IUPAC Name

2-chloro-N-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C19H15ClN2O3S2/c1-2-25-13-9-7-12(8-10-13)11-16-18(24)22(19(26)27-16)21-17(23)14-5-3-4-6-15(14)20/h3-11H,2H2,1H3,(H,21,23)/b16-11-

InChI Key

UUOMTVQIDZJSBO-WJDWOHSUSA-N

SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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